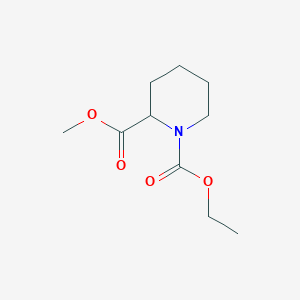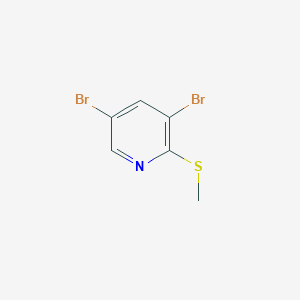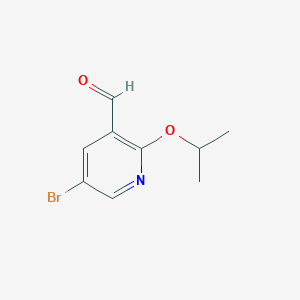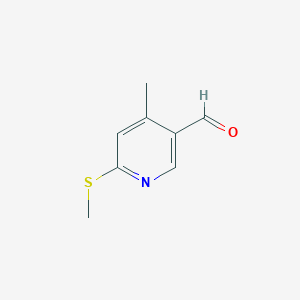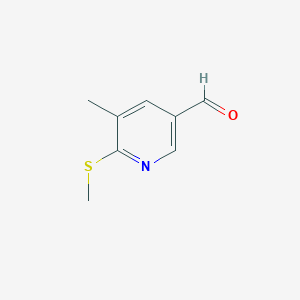
5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde
Descripción general
Descripción
5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H9NOS . It has a molecular weight of 167.23 . The IUPAC name for this compound is 5-methyl-6-(methylsulfanyl)nicotinaldehyde .
Molecular Structure Analysis
The InChI code for 5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde is 1S/C8H9NOS/c1-6-3-7(5-10)4-9-8(6)11-2/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the methyl and methylsulfanyl groups on the pyridine ring.Physical And Chemical Properties Analysis
This compound has a molecular weight of 167.23 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Compound Formation
Antimicrobial Activity
Compounds synthesized from 5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde have been evaluated for their antimicrobial activities. A study synthesizing new 1,2,4-triazoles starting from isonicotinic acid hydrazide explored their antimicrobial potential (Bayrak et al., 2009).
Interaction Studies and Molecular Structure
Research on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters has provided insights into the structural and chemical properties of these compounds (Zinchenko et al., 2018). Additionally, studies on transformations involving enamines of similar compounds have contributed to understanding the synthesis of condensed azines (Bakulina et al., 2014).
Synthesis Methods
There have been significant advancements in the synthesis methods of related compounds, including the one-step synthesis of 6-chloropyridine-3-carbaldehyde (Yuan-bin, 2007) and the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines (Gangadasu et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
5-methyl-6-methylsulfanylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6-3-7(5-10)4-9-8(6)11-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEKJICVWWOMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1SC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B3229462.png)


